molecular formula C21H12N2O5 B15002517 2-amino-4-(1,3-benzodioxol-5-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(1,3-benzodioxol-5-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B15002517
M. Wt: 372.3 g/mol
InChI Key: HUTQKRGXCYIZJB-UHFFFAOYSA-N
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Description

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is a complex organic compound that features a benzodioxole moiety, a benzo[g]chromene core, and an amino group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium tetrahydroaluminate.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine with aryloxymethyloxiranes produces 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .

Scientific Research Applications

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, compounds containing the benzodioxole moiety have been shown to exhibit various biological activities by modulating enzyme activity, binding to receptors, and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is unique due to its specific structural features, which combine the benzodioxole and benzo[g]chromene moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H12N2O5

Molecular Weight

372.3 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C21H12N2O5/c22-8-13-16(10-5-6-14-15(7-10)27-9-26-14)17-18(24)11-3-1-2-4-12(11)19(25)20(17)28-21(13)23/h1-7,16H,9,23H2

InChI Key

HUTQKRGXCYIZJB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3C(=O)C5=CC=CC=C5C4=O)N)C#N

Origin of Product

United States

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